2-Iminopiperidine hydrochloride

Descripción

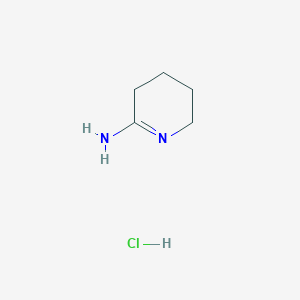

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,3,4,5-tetrahydropyridin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c6-5-3-1-2-4-7-5;/h1-4H2,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDTXTDHBRADLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

45505-66-6 | |

| Record name | 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45505-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50166802 | |

| Record name | Piperidine, 2-imino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16011-96-4 | |

| Record name | 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16011-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 2-imino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 2-imino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,4,5,6-tetrahydropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of the 2-Iminopiperidine Hydrochloride Core

The construction of the 2-iminopiperidine core and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic strategies, ranging from established classical methods to more recent, higher-yielding approaches.

Historically, the synthesis of piperidine (B6355638) derivatives has been a central theme in organic chemistry. mdpi.comajchem-a.com One of the fundamental approaches to synthesizing the piperidine ring is through the catalytic hydrogenation of pyridine (B92270) precursors. dtic.mil This can be accomplished using catalysts like nickel at elevated temperatures and pressures, or with reducing agents such as sodium in ethanol. dtic.mil Another common strategy involves the cyclization of bifunctional linear precursors, such as 5-aminoalkanols. dtic.mil

Specifically for 2-iminopiperidine structures, the reduction of 2-piperidones is a viable route. These lactams can be reduced to the corresponding piperidines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). dtic.mil Once the 2-iminopiperidine free base is obtained, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. This is a standard procedure to enhance the stability and water solubility of the amine compound. A common method involves dissolving the free base in a suitable organic solvent and adding a solution of hydrochloric acid, often as a gas dissolved in an ether or alcohol, to precipitate the hydrochloride salt. google.comyoutube.com

A classical synthesis of N-aminopiperidine hydrochloride, a related structure, involves the nitrosation of piperidine with sodium nitrite (B80452) under acidic conditions to form nitrosopiperidine. This intermediate is then reduced using agents like iron in the presence of hydrochloric acid or lithium aluminum hydride, followed by treatment with hydrochloric acid to yield the final salt. google.com

| Starting Material | Reagents | Product | Key Features |

| Pyridine | H₂, Nickel catalyst | Piperidine | Catalytic hydrogenation |

| 5-Aminoalkanol | - | Piperidine | Intramolecular cyclization |

| 2-Piperidone | LiAlH₄ or NaBH₄ | Piperidine | Reduction of lactam |

| Piperidine | 1. NaNO₂, HCl 2. Fe, HCl or LiAlH₄ 3. HCl | N-Aminopiperidine hydrochloride | Formation of N-amino functionality |

This table summarizes established routes to the piperidine core, which can be adapted for 2-iminopiperidine synthesis.

For instance, novel methods for the synthesis of highly substituted piperidines have been developed using copper-catalyzed one-pot coupling reactions. ajchem-a.com While not directly forming 2-iminopiperidine, these strategies highlight the trend towards more convergent and atom-economical syntheses. Another innovative approach involves the combination of biocatalytic carbon-hydrogen oxidation and radical cross-coupling, which allows for the streamlined synthesis of complex piperidines in just two to five steps, a significant improvement over traditional multi-step processes. news-medical.net This modular approach simplifies the construction of these molecules and reduces reliance on expensive precious metal catalysts. news-medical.net

Furthermore, the development of new catalytic systems, such as those based on ruthenium and nickel silicide, has enabled the efficient and diastereoselective hydrogenation of substituted pyridines under milder conditions. mdpi.com These catalysts often exhibit high stability and can be recycled multiple times, making the process more sustainable. mdpi.com

| Synthetic Strategy | Key Features | Potential Advantages |

| One-pot multicomponent reactions | Multiple bonds formed in a single step | Increased efficiency, reduced waste |

| Biocatalytic C-H oxidation and radical cross-coupling | Modular and streamlined approach | Fewer steps, cost-effective |

| Advanced catalytic hydrogenation | Use of novel Ru and Ni catalysts | High diastereoselectivity, catalyst recyclability |

This table highlights modern synthetic approaches that can be applied to the synthesis of 2-iminopiperidine and its derivatives.

The transition of a synthetic route from a laboratory setting to an industrial scale requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters that are often optimized include reaction temperature, catalyst loading, solvent choice, and reaction time. researchgate.netrsc.org

For example, in the synthesis of related heterocyclic compounds like 2-iminothiazolines, a brief optimization of the ring annulation step showed that using 10% dioxane as a co-solvent at 100°C resulted in a 90% yield in just 30 minutes. researchgate.net Increasing the temperature to 110°C did not improve the yield, indicating that 100°C is the optimal temperature for this transformation. researchgate.net Similarly, reducing the amount of one of the reactants led to a decrease in yield, highlighting the importance of stoichiometry. researchgate.net

In the context of scaling up piperidine synthesis, the choice of reagents becomes critical. For instance, while cesium carbonate may give good results on a small scale, its poor solubility can make it difficult to use in large-scale reactions. mdpi.comnih.gov In such cases, alternative bases with better solubility profiles would be investigated. The use of flow chemistry, where reactants are continuously passed through a reactor containing a catalyst, is another strategy that is well-suited for industrial scale-up. This technique allows for better control over reaction parameters and can lead to higher yields and purity. researchgate.net

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. nih.govru.nl Several strategies have been developed for the stereoselective synthesis of chiral piperidines.

One approach is the use of chiral auxiliaries. ru.nlresearchgate.net In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For example, D-arabinopyranosylamine has been used as a chiral auxiliary in a domino Mannich-Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net The auxiliary can then be removed to yield the enantiopure piperidine derivative.

Asymmetric catalysis is another powerful tool for the synthesis of chiral piperidines. whiterose.ac.uk This approach utilizes a chiral catalyst to control the stereoselectivity of the reaction. For instance, chiral phosphoric acids have been used to catalyze asymmetric aza-Michael reactions to produce enantioenriched spiropiperidines with excellent enantioselectivities. whiterose.ac.uk Similarly, iridium(I) complexes with chiral P,N-ligands have been employed for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov

Biocatalysis, using enzymes to perform stereoselective transformations, has also emerged as a valuable method. researchgate.net Transaminases can be used for the highly enantioselective synthesis of optically pure enamine or imine intermediates, which can then be reduced to trisubstituted piperidines with high diastereoselectivity. researchgate.net

| Method | Description | Example |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct stereoselectivity. ru.nlresearchgate.net | Use of D-arabinopyranosylamine in a Mannich-Michael reaction. researchgate.net |

| Asymmetric Catalysis | A chiral catalyst is used to control the stereochemical outcome of the reaction. whiterose.ac.uk | Chiral phosphoric acid-catalyzed aza-Michael reaction. whiterose.ac.uk |

| Biocatalysis | Enzymes are used to perform stereoselective transformations. researchgate.net | Transaminase-mediated synthesis of chiral enamines. researchgate.net |

This table summarizes key methods for the stereoselective synthesis of chiral piperidine derivatives.

Derivatization and Functionalization of the 2-Iminopiperidine Scaffold

The 2-iminopiperidine scaffold possesses multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The exocyclic imine nitrogen is a particularly reactive handle for functionalization.

The exocyclic imine nitrogen of 2-iminopiperidine is nucleophilic and can participate in a variety of chemical transformations. Condensation reactions with electrophiles are a common strategy for derivatization at this position. For example, the reaction of an imine with an aldehyde or ketone can lead to the formation of a new carbon-nitrogen bond and the introduction of a new substituent. nih.gov

The imine nitrogen can also be acylated using acylating agents such as acid chlorides or anhydrides. This reaction would introduce an acyl group onto the nitrogen, potentially altering the electronic properties and steric bulk of the molecule. Furthermore, the imine can be reduced to the corresponding secondary amine, providing another point for diversification. This reduction can be achieved using various reducing agents, including sodium borohydride or through catalytic hydrogenation. The resulting secondary amine can then be subjected to a wide range of reactions, such as alkylation, arylation, or coupling with other molecules.

Substitutions on the Piperidine Ring System

The functionalization of the piperidine ring is a key strategy for generating novel derivatives. The 2-iminopiperidine structure, existing in tautomeric equilibrium with its corresponding enamine, can be leveraged for substitutions at various positions. Iminium salt intermediates, readily formed from piperidine precursors, serve as versatile platforms for introducing substituents.

Research has demonstrated that these iminium species can be generated and transformed in situ, allowing for a one-pot functionalization process. chemrxiv.org Nucleophiles such as trifluoromethyl, methyl, and cyano groups can be added at the C2 position. chemrxiv.org Furthermore, a base-mediated tautomerization to the corresponding cyclic enamine enables electrophilic substitution at the C3 position. chemrxiv.org This dual reactivity allows for the sequential functionalization at both C3 and C2, leading to complex substitution patterns. chemrxiv.org For instance, the iminium salt can first undergo tautomerization and react with an electrophile like benzoyl chloride at C3, followed by nucleophilic addition at C2. chemrxiv.org This modular approach is effective even with sterically demanding substrates and those containing sensitive functional groups like carbon-halogen bonds. chemrxiv.org

Table 1: Examples of Substitutions on the Piperidine Ring This table is interactive. Click on the headers to sort.

| Precursor Type | Reagent(s) | Position of Substitution | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Iminium Salt | Trimethylsilyl cyanide | C2 | C2-cyano piperidine | Good | chemrxiv.org |

| Iminium Salt | Ruppert-Prakash reagent (TMSCF₃) | C2 | C2-trifluoromethyl piperidine | Good | chemrxiv.org |

| Iminium Salt | Methylmagnesium bromide | C2 | C2-methyl piperidine | Good | chemrxiv.org |

| Iminium Salt / Enamine | Hünig's base, Benzoyl chloride | C3 | C3-benzoyl piperidine | Good | chemrxiv.org |

| Iminium Salt / Enamine | Hünig's base, Acetyl chloride | C3 | C3-acetyl piperidine | Good | chemrxiv.org |

Formation of Fused Bicyclic and Polycyclic Systems

The 2-iminopiperidine scaffold is a valuable building block for constructing fused bicyclic and polycyclic systems, which are prominent in natural products and medicinally relevant molecules. researchgate.net These complex structures are often synthesized to explore new areas of chemical space with high sp³ character. nih.gov

One key strategy involves intramolecular reactions where the imine or a related functional group participates in a cyclization cascade. The aza-Cope rearrangement-Mannich cyclization sequence is a powerful method for creating fused pyrrolidine-containing bicyclic systems, such as azepines and oxepines. rsc.org This process involves a nih.govnih.gov-sigmatropic rearrangement of amino alcohol derivatives, which can be derived from piperidine precursors, leading to the formation of new ring systems with high diastereoselectivity. rsc.org The stereochemical outcome can often be controlled by the conformation of the starting materials. rsc.org Similarly, intramolecular reductive cyclization of diketone monoximes, which can be prepared from piperidine-based precursors, yields N-hydroxypiperidine-fused systems. ajchem-a.com

Another approach involves multicomponent reactions that generate polyheterocyclic compounds in a single step. For example, a cascade reaction involving the in situ generation of an azomethine ylide, followed by 1,3-dipolar cycloaddition and annulation, can produce complex N,O,S-containing polyheterocycles from amino acids and other reagents. rsc.org

Multicomponent Reactions for Complex 2-Iminopiperidine Architectures

Multicomponent reactions (MCRs) provide an efficient pathway for the synthesis of complex molecules by combining three or more reagents in a one-pot fashion. nih.govmdpi.com This approach is highly valued for its ability to rapidly generate molecular diversity and accelerate the synthesis of intricate scaffolds. nih.govnih.gov Several MCRs are particularly relevant for constructing architectures containing the piperidine or iminopiperidine moiety, often proceeding through an imine or iminium ion intermediate. nih.gov

Notable MCRs include:

The Strecker Reaction: This classic MCR synthesizes α-amino nitriles from an amine, a carbonyl compound (aldehyde or ketone), and a cyanide source. nih.govnih.gov The initial condensation of the amine and carbonyl forms an imine, which is then attacked by the cyanide nucleophile. nih.gov This method can be adapted to synthesize precursors for complex piperidine alkaloids. mdpi.com

The Mannich Reaction: This reaction involves an amine, an aldehyde, and a compound with an active hydrogen. nih.gov An iminium cation is formed in situ, which then reacts with the nucleophile. Asymmetric versions of the Mannich reaction are crucial in drug synthesis. mdpi.com

The Povarov Reaction: This reaction, often performed as a three-component process, involves an aniline (B41778), an aldehyde, and an alkene (dienophile) to form tetrahydroquinolines. nih.gov The reaction proceeds via an iminium ion formed from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the alkene. nih.gov

Isonitrile-Based Multicomponent Reactions (IMCRs): Reactions like the Ugi and Passerini reactions use an isocyanide component to create complex amide and ester functionalities. nih.govnih.gov The Ugi four-component reaction, for example, combines an amine, a carbonyl, a carboxylic acid, and an isocyanide to produce a bis-amide, initiated by the formation of an iminium ion. nih.gov

These MCRs highlight the central role of imine and iminium intermediates, which are directly related to the 2-iminopiperidine structure, in the assembly of highly substituted and complex piperidine-based molecules. ajchem-a.commdpi.com

Table 2: Overview of Relevant Multicomponent Reactions This table is interactive. Click on the headers to sort.

| Reaction Name | Components | Key Intermediate | Typical Product Scaffold | Reference |

|---|---|---|---|---|

| Strecker Reaction | Amine, Carbonyl, Cyanide | Imine/Iminium ion | α-Amino nitrile | nih.govnih.gov |

| Mannich Reaction | Amine, Aldehyde, Active H compound | Iminium ion | β-Amino carbonyl | nih.govmdpi.com |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Iminium ion | Tetrahydroquinoline | nih.govmdpi.com |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Iminium ion | Bis-amide | nih.gov |

| Bucherer-Bergs Reaction | Carbonyl, Ammonium (B1175870) Carbonate, Cyanide | Imine | Hydantoin | nih.govmdpi.com |

Chemical Reactivity and Mechanistic Studies

Understanding the chemical reactivity and reaction mechanisms of 2-iminopiperidine is crucial for its strategic use in synthesis. Its properties are largely defined by the cyclic amidine functional group and its relationship with iminium salt intermediates.

Nucleophilic Reactivity of Cyclic Amidines and 2-Iminopiperidine

2-Iminopiperidine is a cyclic amidine, a class of compounds known for their nucleophilic character. The nucleophilicity of amines and related structures is a complex property influenced by basicity, steric hindrance, and solvent effects. masterorganicchemistry.comacs.org Generally, nucleophilicity increases with basicity, but steric bulk can significantly diminish reactivity. masterorganicchemistry.com For cyclic secondary amines like piperidine, reactivity is often higher than their acyclic counterparts. uni-muenchen.dersc.org

In the case of 2-iminopiperidine, there are two nitrogen atoms that can potentially act as nucleophiles. The exocyclic imine nitrogen and the endocyclic amine nitrogen both possess lone pairs of electrons. The reactivity of these sites is influenced by resonance and hybridization. While amides are typically poor N-nucleophiles due to delocalization of the nitrogen lone pair into the carbonyl group, amidine anions show significant nucleophilic character. researchgate.net Studies on the kinetics of reactions between various amine nucleophiles and electrophiles like benzhydrylium ions have been used to quantify nucleophilicity. acs.orguni-muenchen.de These studies show that secondary amines, including cyclic ones like piperidine and pyrrolidine, are highly reactive. uni-muenchen.dersc.org The nucleophilicity of the 2-iminopiperidine system would be expected to be substantial, likely reacting through the exocyclic nitrogen in many cases, although the endocyclic nitrogen's reactivity remains a factor, particularly in reactions leading to cyclization.

Rearrangement Reactions Involving Iminium Salts and Piperidine Scaffolds

Rearrangement reactions are common in carbocation chemistry and are also observed in systems involving iminium ions and piperidine scaffolds. msu.edu These transformations, such as Wagner-Meerwein rearrangements, often proceed to form more stable intermediates. msu.edu

In the context of piperidine chemistry, a primary carbocation or iminium ion formed during a reaction can rearrange to a more stable secondary or tertiary equivalent through a 1,2-hydride or 1,2-alkyl shift. msu.edu For example, the solvolysis of neopentyl-type substrates, which proceeds through a highly unstable primary carbocation, rapidly rearranges to a stable tertiary carbocation before product formation. msu.edu Similar rearrangements can be envisioned for substituted piperidine intermediates. The aza-Cope rearrangement is another significant transformation, involving a nih.govnih.gov-sigmatropic shift in nitrogen-containing systems, which is used to construct new heterocyclic rings from piperidine-derived precursors. rsc.org These rearrangements are synthetically useful for accessing complex and often otherwise inaccessible molecular frameworks from simpler piperidine starting materials. rsc.org

Catalytic Transformations (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis and functionalization of piperidine derivatives. ajchem-a.com Palladium(II) catalysts, for instance, have been used in 1,3-chirality transfer reactions to synthesize 2- and 2,6-substituted piperidines from allylic alcohols. ajchem-a.com

Furthermore, palladium catalysis is integral to multicomponent reactions for synthesizing related heterocyclic systems. An efficient palladium-catalyzed three-component reaction of aryl halides, isocyanides, and diamines has been developed to produce 2-aryl-2-imidazolines and related structures, such as 2-aryl-1,4,5,6-tetrahydropyrimidines. nih.gov This highlights the potential for using catalytic methods to construct the core structure of cyclic amidines like 2-iminopiperidine or to functionalize them. Hydrogenation of pyridine derivatives using palladium catalysts is a common method to produce piperidines, and this can be done chemoselectively in the presence of other functional groups. mdpi.com

Structure Activity Relationship Sar and Structural Analysis

Elucidation of Structure-Activity Relationships in 2-Iminopiperidine Analogs

The core structure of 2-iminopiperidine serves as a scaffold for developing potent enzyme inhibitors. By systematically modifying this structure, researchers have been able to map out the key features responsible for its biological effects. nih.govnih.gov

The potency and selectivity of 2-iminopiperidine analogs are highly dependent on the placement and chemical nature of substituents on the piperidine (B6355638) ring. nih.gov Studies on a series of analogs have demonstrated that even minor modifications can lead to significant changes in inhibitory activity. nih.govacs.org

For instance, the introduction of methyl groups at specific positions has been shown to enhance potency. nih.govacs.org Analogs with methyl substitutions at the 4-position or at both the 4- and 6-positions are among the most potent inhibitors of human inducible nitric oxide synthase (hiNOS). nih.govacs.org In contrast, substituting the ring with a cyclohexylmethyl group at the 6-position yields an inhibitor with notable selectivity for hiNOS over the endothelial isoform (heNOS). nih.govacs.org Further research into related heterocyclic compounds shows that incorporating heteroatoms like sulfur or oxygen in the 3-position of the six-membered ring is generally well-tolerated, whereas introducing a nitrogen atom at this position tends to diminish inhibitory strength. nih.gov

Table 1: Impact of Substituents on Nitric Oxide Synthase (NOS) Inhibition by 2-Iminopiperidine Analogs

| Compound/Analog | Substitution | Target | IC50 (µM) | Selectivity (heNOS IC50 / hiNOS IC50) | Source |

|---|---|---|---|---|---|

| 2-Iminopiperidine | Unsubstituted | hiNOS | 1.0 | - | nih.gov |

| Analog 1 | 4-Methyl | hiNOS | 0.1 | - | nih.govacs.org |

| Analog 2 | 4,6-Dimethyl | hiNOS | 0.08 | - | nih.govacs.org |

| Analog 3 | 6-Cyclohexylmethyl | hiNOS | - | 64 | nih.govacs.org |

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology and drug design. libretexts.orgyoutube.com Stereoisomers, which have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, can exhibit markedly different biological activities and pharmacokinetic profiles. libretexts.orgnih.gov While a molecule and its non-superimposable mirror image (enantiomer) have identical physical properties, their interactions with chiral biological targets like enzymes and receptors can be distinct. youtube.comnih.gov

In the context of piperidine-containing compounds, stereochemistry plays a critical role in determining efficacy. For example, in a series of pyrimidinyl-piperazine carboxamide derivatives evaluated as α-glucosidase inhibitors, compounds with an S-configuration at the chiral center were found to be up to five times more active than their R-configuration counterparts. researchgate.net This highlights that the specific three-dimensional arrangement of atoms is crucial for optimal interaction with the enzyme's active site. researchgate.net Similarly, studies on prazosin-related compounds, which feature a piperazine (B1678402) ring (a related six-membered heterocycle), demonstrated that cis/trans stereoisomers exhibit different affinities for α1-adrenoreceptors, suggesting that the receptor's binding pocket has a well-defined size and spatial orientation. nih.gov Although specific studies on the stereoisomeric effects of chiral 2-iminopiperidine hydrochloride were not detailed in the reviewed literature, the established principles of stereoselectivity in related heterocyclic compounds strongly suggest that the chirality of any substituted 2-iminopiperidine analog would be a critical determinant of its efficacy and selectivity. nih.govnih.gov

The 2-iminopiperidine scaffold has proven to be a valuable starting point for developing potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.govnih.gov These cyclic amidines represent a significant class of NOS inhibitors. nih.gov The unsubstituted 2-iminopiperidine itself is a potent inhibitor of human inducible NOS (hiNOS), with an IC₅₀ value of 1.0 µM. nih.gov

The SAR for NOS inhibition has been systematically explored by introducing various substituents onto the piperidine ring. nih.gov

Ring Size: The six-membered ring of 2-iminopiperidine appears optimal among a series of cyclic amidines ranging from five to nine members. nih.gov

Alkyl Substitution: Adding small alkyl groups can significantly enhance potency. Methyl substitutions at the 4-position or at both the 4- and 6-positions resulted in the most potent analogs, with IC₅₀ values for hiNOS inhibition dropping to 0.1 µM and 0.08 µM, respectively. nih.govacs.org

Bulky Substituents and Selectivity: Introducing larger groups can influence selectivity between the NOS isoforms. A 6-cyclohexylmethyl substituent produced an inhibitor with a 64-fold selectivity for hiNOS over the endothelial isoform (heNOS). nih.govacs.org

Heteroatom Incorporation: Replacing a carbon in the piperidine ring with a heteroatom is tolerated to varying degrees. Analogs with sulfur or oxygen at the 3-position retain inhibitory activity, but a nitrogen atom at the same position leads to a decrease in potency. nih.gov

These findings demonstrate that the potency and selectivity of 2-iminopiperidine-based NOS inhibitors can be finely tuned through targeted structural modifications. nih.govnih.gov

Advanced Spectroscopic and Spectrometric Characterization in Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure of this compound, investigating its dynamic behavior in solution, and analyzing its fundamental properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-iminopiperidine. researchgate.net A typical ¹H NMR spectrum of a piperidine derivative would show signals corresponding to the protons on the ring, with their chemical shifts and coupling patterns providing information about their chemical environment and spatial relationships. chemicalbook.comresearchgate.net For this compound, the protons on the carbons adjacent to the nitrogen atoms would be expected to appear at a lower field (higher ppm) compared to the other methylene (B1212753) protons on the ring. chemicalbook.com

A key structural feature of the 2-iminopiperidine moiety is the potential for tautomerism, an equilibrium between the 2-imino-piperidine form and the 2-amino-1,4,5,6-tetrahydropyridine form. Dynamic NMR studies are particularly well-suited to investigate such exchange processes. researchgate.net Depending on the rate of tautomeric conversion, NMR spectra can exhibit either distinct signals for each tautomer (slow exchange) or averaged signals (fast exchange). researchgate.netmdpi.com In some cases, this can lead to signal broadening. researchgate.net ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would be expected to show a characteristic signal for the imino carbon (C=N) at a low field. mdpi.com Studies on similar heterocyclic systems, like 2-phenylimidazoles, have successfully used solid-state ¹³C CP-MAS NMR to overcome the challenges of fast tautomerization in solution, allowing for the unambiguous characterization of coexisting tautomeric forms. mdpi.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental composition. nih.govmdpi.com

For this compound, electrospray ionization (ESI) would likely produce a protonated molecular ion, [M+H]⁺, where M is the free base. The high-resolution mass of this ion would confirm the molecular formula. nih.gov Subsequent fragmentation in tandem mass spectrometry (MS/MS) experiments would provide structural information. Based on studies of related piperidine alkaloids and other cyclic amines, characteristic fragmentation pathways for the protonated 2-iminopiperidine could include:

The neutral loss of ammonia (B1221849) (NH₃) from the imino group. hnxb.org.cn

Ring-opening reactions followed by the loss of small neutral molecules. mdpi.com

Cleavage of C-C bonds within the piperidine ring. mdpi.com

For example, the fragmentation of related piperidine alkaloids often begins with the neutral elimination of a substituent, such as water. nih.gov The study of ketamine analogues, which also contain a six-membered ring with a nitrogen atom, shows characteristic fragmentation involving α-cleavage and subsequent losses of small radicals or molecules like CO. mdpi.com Analyzing these specific fragmentation patterns allows for the confident structural identification of the parent molecule. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination

Table 1: Representative Crystallographic Data for Related Tetrahydropyridine (B1245486) Compounds

| Compound | Crystal System | Space Group | Key Conformation Feature | Reference |

|---|---|---|---|---|

| 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile | Monoclinic | P21/n | Screw-boat conformation of the tetrahydropyridine ring. nih.gov | nih.gov |

This table presents data for related compounds to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound is not available.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture, making them indispensable for assessing the purity of substances like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The purity of related aminopyridines and piperidine derivatives has been successfully determined using HPLC. nih.govnih.gov For instance, a method for analyzing 5-amino-2-chloropyridine, a genotoxic impurity, in an active pharmaceutical ingredient was developed using a C18 column with a mobile phase of water (pH 3) and methanol, with UV detection at 254 nm. nih.gov Similarly, the total piperidine content in a pharmaceutical formulation was analyzed by RP-HPLC after pre-column derivatization to enhance UV detection. nih.gov

For this compound, a similar RP-HPLC method would likely be employed. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of an acidic buffer would ensure the analyte remains in its protonated form, leading to consistent retention times. Purity would be determined by the area percentage of the main peak relative to any impurity peaks.

Gas Chromatography (GC)

GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. Due to the low volatility of the hydrochloride salt, this compound would likely require derivatization to increase its volatility and thermal stability for GC analysis. Alternatively, the free base, 2-iminopiperidine, could be analyzed directly.

Methods for the GC analysis of related compounds have been established. For example, a GC method for the trace analysis of allylamine (B125299) in sevelamer (B1230288) hydrochloride involved a base-deactivated polyethylene (B3416737) glycol stationary phase and a flame ionization detector (FID). nih.gov Analysis of other amine-containing compounds has also been achieved using GC coupled with mass spectrometry (GC-MS), which provides both retention time data and mass spectral information for definitive identification. nih.gov

Table 2: Exemplary Chromatographic Conditions for Related Amine Compounds

| Technique | Compound | Column | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | 5-Amino-2-chloropyridine | C18 (150 x 4.6 mm, 2.7 µm) | Water (pH 3):Methanol (50:50) | UV (254 nm) | nih.gov |

| HPLC | Piperidine Hydrochloride | Inertsil C18 (250 x 4.6 mm) | Water (0.1% phosphoric acid):Acetonitrile (32:68) | UV | nih.gov |

| GC | Allylamine | DB-CAM (30 m x 0.53 mm x 1.0 µm) | Helium | FID | nih.gov |

This table provides examples of chromatographic conditions used for similar compounds to illustrate the application of these techniques, as specific methods for this compound are not detailed in the searched literature.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for the structural characterization of molecules by providing information about functional groups and electronic transitions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would exhibit key absorption bands corresponding to its structural features.

While a specific IR spectrum for this compound is not available, data from related compounds like piperidine hydrochloride and 2-methylpiperidine (B94953) hydrochloride can be used for comparison. chemicalbook.comnist.gov The spectrum would be expected to show:

N-H stretching vibrations: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the primary amine (or imine) N-H bonds.

C-H stretching vibrations: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring.

C=N stretching vibration: A characteristic absorption in the range of 1690-1640 cm⁻¹ for the imine double bond.

N-H bending vibrations: Absorptions around 1650-1580 cm⁻¹.

The presence of the hydrochloride would likely result in broad absorptions due to the ammonium (B1175870) salt.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions from a ground state to an excited state. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The 2-iminopiperidine structure contains a C=N chromophore. While a specific UV-Vis spectrum for this compound is not documented in the provided search results, related compounds offer insight. For example, the UV-Vis spectrum of 2-aminopyridine, which also contains a C=N bond within an aromatic system, shows absorption maxima that are sensitive to the solvent and pH. nist.gov The electronic transitions in this compound would likely be n → π* transitions associated with the imine group. The λmax would be expected in the UV region, and its position could be influenced by the solvent polarity. Studies on other aminopyridines show absorption cut-off wavelengths around 348 nm. researchgate.net

Table 3: Representative Spectroscopic Data for Related Compounds

| Compound | Technique | Key Spectral Features | Reference |

|---|---|---|---|

| Piperidine | IR | C-H and N-H stretching and bending vibrations. nist.gov | nist.gov |

| 2-Amino-5-Chloropyridine | UV-Vis | Cut-off λ = 348 nm, E_g = 3.566 eV. researchgate.net | researchgate.net |

This table presents spectroscopic information for related compounds to illustrate the expected data, as specific spectra for this compound were not found.

Medicinal Chemistry and Pharmacological Investigations

Therapeutic Applications and Target Engagement

2-Iminopiperidine and its related cyclic amidines have been identified as a significant class of potent inhibitors targeting the human nitric oxide synthase (NOS) isoforms. nih.govnih.gov These enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathophysiological processes. nih.gov The inhibitory action of 2-iminopiperidine-based compounds against NOS isoforms has established them as a foundational structure for the development of potential therapeutic agents, particularly for conditions involving dysregulated NO production. nih.gov

2-Iminopiperidine demonstrates notable inhibitory potency against the inducible nitric oxide synthase (iNOS) isoform. nih.gov Research has shown that 2-iminopiperidine inhibits human iNOS with an IC50 value of 1.0 µM. nih.gov The potency of this class of compounds can be significantly enhanced through structural modifications. For instance, the addition of methyl groups to the piperidine (B6355638) ring has yielded analogues with substantially greater inhibitory activity. nih.gov Specifically, methyl substitutions at the 4-position or at both the 4- and 6-positions resulted in compounds with IC50 values for iNOS inhibition of 0.1 µM and 0.08 µM, respectively. nih.gov This highlights the sensitivity of the enzyme's active site to the steric and electronic properties of the inhibitor.

Inhibitory Potency of 2-Iminopiperidine and Analogues against iNOS

| Compound | IC50 for iNOS Inhibition (µM) | Reference |

|---|---|---|

| 2-Iminopiperidine | 1.0 | nih.gov |

| 4-Methyl-2-iminopiperidine | 0.1 | nih.gov |

| 4,6-Dimethyl-2-iminopiperidine | 0.08 | nih.gov |

A critical aspect of developing NOS inhibitors for therapeutic use is achieving selectivity among the three primary isoforms: inducible (iNOS), neuronal (nNOS), and endothelial (eNOS). nih.gov While eNOS is crucial for maintaining functions like normal blood pressure, the overproduction of NO by iNOS and nNOS is linked to various pathologies. nih.govnih.gov Research into 2-iminopiperidine analogues has focused on enhancing selectivity for iNOS over eNOS. Substitution with a cyclohexylmethyl group at the 6-position of the piperidine ring yielded an inhibitor with a 64-fold selectivity for human iNOS (hiNOS) versus human eNOS (heNOS). nih.gov

Further exploration of related structures, such as seven-membered iminohomopiperidinium salts, has demonstrated even higher selectivity. Certain substituted iminohomopiperidines exhibit a selectivity ratio (heNOS IC50 / hiNOS IC50) of over 100, with some reaching as high as 314. nih.gov For these compounds, the inhibitory potencies against iNOS and nNOS were found to be comparable. nih.gov This suggests that while high selectivity against eNOS can be achieved, distinguishing between iNOS and nNOS inhibition within this chemical class remains a challenge.

Selectivity of Piperidine-Based Inhibitors for NOS Isoforms

| Compound Class/Analogue | Selectivity Ratio (heNOS IC50 / hiNOS IC50) | Reference |

|---|---|---|

| 6-Cyclohexylmethyl-2-iminopiperidine | 64 | nih.gov |

| Substituted Iminohomopiperidinium Salts | >100 to 314 | nih.gov |

The excessive production of nitric oxide by iNOS is a key factor in the pathology of numerous inflammatory conditions, including osteoarthritis, inflammatory bowel disease, and sepsis. nih.gov The ability of 2-iminopiperidine to inhibit iNOS has direct implications for controlling these inflammatory processes. In vivo studies have confirmed its efficacy; oral administration of 2-iminopiperidine to lipopolysaccharide (LPS)-treated rats resulted in a dose-dependent inhibition of the increase in plasma nitrite (B80452)/nitrate levels, which is a direct indicator of in vivo iNOS activity. nih.govnih.gov

In the context of the central nervous system, iNOS-driven NO production contributes to neuroinflammatory damage. google.com The enzyme is activated in microglia and other CNS cells in response to inflammatory stimuli like LPS, leading to the production of pro-inflammatory factors and cytotoxic levels of NO. mdpi.comnih.gov By inhibiting iNOS, compounds like 2-iminopiperidine can mitigate these harmful effects. Inhibition of iNOS has been shown to ameliorate cerebral ischemic damage in animal models, further underscoring the therapeutic potential of these inhibitors in treating diseases with a neuroinflammatory component. google.com

While the primary focus of research on 2-iminopiperidine has been its activity as a NOS inhibitor, the broader piperidine scaffold is found in compounds that inhibit other enzymes. For example, bacterial β-glucuronidase is an enzyme implicated in drug-induced gastrointestinal toxicity. nih.gov The anticancer drug CPT-11 (irinotecan), which contains a piperidino-piperidine moiety, undergoes metabolic processing that can lead to intestinal damage. nih.gov Inhibition of bacterial β-glucuronidase by small molecules has been shown to alleviate these toxic side effects. nih.gov The development of potent and selective β-glucuronidase inhibitors is an active area of research, with some novel synthetic compounds showing inhibitory concentrations (IC50) significantly more potent than the standard D-saccharic acid 1,4-lactone. mdpi.com This indicates a potential for piperidine-based structures to be explored for activities beyond NOS inhibition.

The piperidine ring is a well-established pharmacophore for ligands targeting sigma receptors (S1R and S2R), which are of high interest for developing treatments for central nervous system (CNS) disorders. nih.govnih.gov The piperidine moiety has been identified as a critical structural element for achieving high affinity at the sigma-1 receptor (S1R). acs.org Screening of compound libraries has led to the discovery of piperidine-based molecules with high S1R affinity, showing Ki values in the low nanomolar range (e.g., 3.2 nM), comparable to the reference compound haloperidol. nih.gov

Molecular modeling studies suggest that the protonated form of the piperidine nitrogen is crucial for forming strong interactions, such as a salt bridge with key amino acid residues like Glu172 in the S1R binding pocket. nih.gov This interaction is often responsible for the high biological activity of these ligands. nih.gov The versatility of the piperidine scaffold allows for the design of dual-target ligands, such as those with combined affinity for sigma-1 and histamine (B1213489) H3 receptors, which show promise in treating complex conditions like neuropathic pain. nih.govacs.org

Potential in Alzheimer's Disease Therapy (e.g., β-Amyloid Aggregation Inhibition)

The aggregation of β-amyloid (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease, leading to the formation of senile plaques in the brain and subsequent neurotoxicity. nih.gov The inhibition of this aggregation process is a key therapeutic strategy being explored for the treatment of Alzheimer's. nih.govbenthamscience.com While direct studies on 2-iminopiperidine hydrochloride for β-amyloid aggregation inhibition are not extensively documented in the provided results, the broader class of piperidine derivatives and other peptide-based inhibitors are under active investigation.

The development of inhibitors that can prevent or reverse Aβ aggregation is considered a logical therapeutic approach. nih.gov Research has focused on various molecules, including peptides and peptidomimetics, that can interfere with the self-assembly of Aβ into toxic oligomers and fibrils. researchgate.net For instance, β-aminopyrrolidine containing peptides have shown potency in inhibiting Aβ aggregation and reducing its cytotoxicity. nih.gov The core principle behind these inhibitors is their ability to bind to Aβ and stabilize non-toxic forms or disrupt the aggregation process. nih.govresearchgate.net Given the structural features of piperidine derivatives, it is plausible that they could be designed to interact with the Aβ peptide, although specific research on this compound in this context is needed to confirm its potential.

Anticancer and Antimicrobial Properties of Piperidine Derivatives

Piperidine and its derivatives are recognized for a wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govacademicjournals.org These compounds can induce apoptosis in cancer cells through various molecular pathways. nih.gov For example, certain piperidine derivatives have been shown to inhibit cell cycle progression and suppress epithelial-mesenchymal transition (EMT), a process involved in cancer cell migration. nih.gov

The antimicrobial potential of piperidine derivatives has also been demonstrated against various pathogens. academicjournals.orgresearchgate.net Studies have shown that novel synthesized piperidine derivatives exhibit varying degrees of antibacterial and antifungal activity. academicjournals.orgresearchgate.netmdpi.com For instance, some derivatives have shown strong inhibitory activity against several bacterial strains. academicjournals.orgresearchgate.net The versatility of the piperidine scaffold allows for chemical modifications to enhance antimicrobial efficacy and combat drug-resistant strains. ijpsjournal.com While these findings highlight the general potential of the piperidine class of compounds, specific studies on the anticancer and antimicrobial activities of this compound are necessary to determine its specific profile.

Pharmacokinetic and Pharmacodynamic Studies (In Vitro and In Vivo)

Enzyme Inhibition Assays (IC50 determination)

2-Iminopiperidine has been identified as a potent inhibitor of human nitric oxide synthase (NOS) isoforms. nih.gov Enzyme inhibition assays are crucial for determining the potency of such compounds, often expressed as the half-maximal inhibitory concentration (IC50). wikipedia.org The IC50 value quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. wikipedia.orgnih.gov For 2-iminopiperidine, the IC50 value for the inhibition of human inducible nitric oxide synthase (iNOS) was determined to be 1.0 microM. nih.gov This indicates a significant inhibitory potential against this particular enzyme isoform. The determination of IC50 values is a standard method in pharmacological research to compare the potency of different inhibitors. wikipedia.orgnih.gov

| Compound | Enzyme Target | IC50 (µM) |

| 2-Iminopiperidine | Human inducible Nitric Oxide Synthase (iNOS) | 1.0 |

| 2-Iminohomopiperidine | Human inducible Nitric Oxide Synthase (iNOS) | 2.0 |

In Vivo Efficacy in Animal Models (e.g., mouse models for NO accumulation, rat endotoxin (B1171834) assay)

The in vivo efficacy of 2-iminopiperidine has been demonstrated in animal models. nih.gov Specifically, in a rat endotoxin assay, the oral administration of 2-iminopiperidine was shown to inhibit the increase in plasma nitrite/nitrate levels induced by lipopolysaccharide (LPS). nih.gov This effect was dose-dependent, confirming the compound's ability to inhibit inducible NOS activity in a living organism. nih.gov This type of in vivo study is critical for validating the therapeutic potential of a compound identified through in vitro assays.

Isoform Selectivity and Potency Profiling

2-Iminopiperidine is part of a series of 2-iminoazaheterocycles that have been shown to be potent inhibitors of human nitric oxide synthase (NOS) isoforms. nih.gov The compound was found to be one of the most potent inhibitors within a series of cyclic amidines, which ranged from five- to nine-membered rings. nih.gov Specifically, 2-iminopiperidine and 2-iminohomopiperidine were the most potent inhibitors of human inducible nitric oxide synthase (iNOS). nih.gov Further modifications to the six-membered ring structure, such as the inclusion of heteroatoms at the 3-position, were tolerated for sulfur and oxygen, but the presence of nitrogen led to a decrease in inhibitory potency. nih.gov This highlights the importance of the specific chemical structure for potent and selective inhibition of NOS isoforms.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools used in drug discovery to understand the interactions between molecules and their biological targets, predict their properties, and design new, more effective compounds. researchgate.netnih.govmdpi.com These methods, which include quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, can accelerate the process of lead identification and optimization. nih.govmdpi.comnih.gov

For piperidine derivatives, computational studies have been employed to develop QSAR models that correlate the structural features of the compounds with their biological activities, such as their anticancer properties. nih.gov These models can help in designing new derivatives with potentially enhanced potency and reduced side effects. researchgate.netnih.gov While specific computational studies focused solely on this compound were not detailed in the provided search results, the general applicability of these methods to piperidine derivatives suggests their utility in further investigating the structure-activity relationships and optimizing the pharmacological profile of 2-iminopiperidine. nih.govnih.gov

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique pivotal in drug discovery for predicting the preferred orientation of a molecule when bound to a target protein. This method allows for the characterization of the binding mode and affinity, providing critical insights into ligand-target interactions at the molecular level. For derivatives containing the core 2-iminopiperidine scaffold, which features a cyclic guanidine (B92328) moiety, docking studies are instrumental in elucidating their mechanism of action. The guanidine group, which is protonated at physiological pH, is a key pharmacophoric feature, capable of forming strong ionic and hydrogen bonding interactions within a protein's active site. nih.gov

While specific docking studies on this compound are not extensively detailed in publicly available literature, research on analogous structures provides a clear understanding of how this moiety interacts with biological targets. For instance, docking studies of piperidine-based compounds against various protein targets reveal common interaction patterns. The protonated nitrogen of the piperidine or the exocyclic imine can engage in crucial salt bridge interactions with acidic amino acid residues like aspartate (Asp) and glutamate (B1630785) (Glu). nih.gov

In a representative study, various novel 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives were docked into the active site of the enoyl-acyl carrier protein (EACP) reductase enzyme from Mycobacterium tuberculosis. nih.gov The docking poses predicted the key interactions between the ligands and the enzyme, correlating with their observed antitubercular activity. Similarly, docking of tricyclic guanidine compounds into the active site of Plasmodium falciparum Lactate Dehydrogenase (PfLDH) showed a strong correlation between the predicted binding affinities and the experimentally determined IC50 values. frontiersin.org

These studies highlight that the iminopiperidine core serves as a versatile scaffold. The piperidine ring itself can fit into hydrophobic pockets, while the imine or guanidine function acts as a potent hydrogen bond donor and can form charge-charge interactions, anchoring the ligand to the active site. nih.govnih.gov For example, in the sigma-1 receptor (S1R), the ionized nitrogen atom of piperidine derivatives forms bidentate salt bridges with Glu172 and Asp126 and is further stabilized by a cation-π interaction with a phenylalanine residue. nih.gov These interactions are fundamental to the biological activity of this class of compounds.

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied in medicinal chemistry to gain mechanistic insights and perform conformational analysis, providing data on molecular stability, reactivity, and electronic properties.

For piperidine-containing compounds, DFT calculations, often using functionals like B3LYP with extended basis sets (e.g., 6-311G**), are employed to predict thermodynamic properties such as heats of formation (HOFs) and bond dissociation energies (BDEs). nih.gov These calculations help in evaluating the thermal stability of the molecule. For instance, a DFT study on various substituted piperidine compounds calculated HOFs via designed isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, allowing for more accurate energy calculations. nih.gov The study also evaluated thermal stability by calculating the BDEs, identifying the weakest bonds and thus the most likely initial step in thermal decomposition. nih.gov

Conformational analysis via DFT helps to identify the most stable three-dimensional structure of a molecule. For a molecule like 2-iminopiperidine, DFT can determine the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the exocyclic imine group. This information is crucial as the biological activity of a molecule is intrinsically linked to its 3D shape, which dictates how it fits into a receptor's binding site.

Furthermore, DFT is used to calculate electronic properties that provide insight into a molecule's reactivity. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the molecule's ability to donate or accept electrons. The distribution of the electrostatic potential map, also derived from DFT calculations, reveals the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions like hydrogen bonding. mdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, used to identify novel chemical scaffolds with the potential to bind to a specific biological target. A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. frontiersin.org

For a compound like this compound, a pharmacophore model would capture its key chemical attributes. The model would likely consist of:

A Positive Ionizable (PI) feature representing the protonated iminoguanidine group.

One or more Hydrogen Bond Donor (HBD) features from the N-H groups.

A Hydrophobic Aliphatic (HY-Al) feature corresponding to the cyclohexane (B81311) ring of the piperidine.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. nih.gov This process, known as virtual screening, aims to rapidly identify "hits"—molecules from the database that match the pharmacophore model and are therefore predicted to be active. These hits can then be acquired or synthesized for biological testing. This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds.

For example, a pharmacophore model could be generated based on a known active ligand containing the iminopiperidine scaffold. This model would then be used to search for other, structurally diverse compounds that share the same essential interaction features. mdpi.com The identified hits would be subjected to further filtering, such as applying drug-likeness rules (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, before being selected for molecular docking studies to refine the binding mode and prioritize candidates for synthesis. nih.gov

Prediction of Physicochemical Properties Relevant to Biological Activity

The biological activity and pharmacokinetic profile of a drug candidate are intimately linked to its physicochemical properties. In the early stages of drug discovery, in silico methods are used to predict these properties, allowing for the early identification and optimization of compounds with favorable drug-like characteristics. For this compound, several key properties are computationally evaluated to assess its potential as a therapeutic agent.

Key physicochemical properties include molecular weight (MW), lipophilicity (expressed as logP or ClogP), topological polar surface area (TPSA), and the number of hydrogen bond donors (HBD) and acceptors (HBA). These parameters are central to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

A comparative analysis of piperidine derivatives highlights the importance of these properties. nih.gov For instance, lipophilicity influences a compound's solubility, permeability across biological membranes, and potential for toxicity. nih.gov While a certain level of lipophilicity is required for membrane passage, high lipophilicity (e.g., ClogP > 3) can be associated with increased toxicity. nih.gov TPSA is a good predictor of a molecule's ability to permeate cell membranes; typically, a TPSA of less than 140 Ų is considered favorable for oral absorption.

The table below presents the predicted physicochemical properties for the parent structure of 2-iminopiperidine. These values provide a preliminary assessment of its drug-likeness.

These predicted values for 2-iminopiperidine suggest that the core scaffold has favorable drug-like properties. The low molecular weight, moderate TPSA, and balanced logP fall within the ranges typically associated with good oral bioavailability. The presence of both hydrogen bond donors and acceptors facilitates interactions with biological targets. These in silico predictions are crucial for guiding the design and selection of derivatives for further pharmacological investigation.

Table of Mentioned Compounds

Future Directions and Emerging Research Avenues

Development of Novel 2-Iminopiperidine Hydrochloride Derivatives with Enhanced Selectivity and Efficacy

A significant area of ongoing research is the rational design and synthesis of new derivatives based on the 2-iminopiperidine scaffold. The primary objective is to develop new molecules with heightened efficacy and improved selectivity for their biological targets, thereby minimizing potential off-target effects. This is pursued through systematic chemical modifications of the core structure. For example, scientists synthesize and test analogs with different chemical groups (substituents) attached to the piperidine (B6355638) ring to understand how these changes affect biological activity, a process known as structure-activity relationship (SAR) studies. nih.govnih.govrsc.org

Key strategies in developing novel derivatives include:

Synthesis of Analogs: Creating a series of related compounds with minor structural differences to fine-tune their pharmacological profile. For instance, replacing a specific part of the molecule with an isosteric analog can lead to improved properties. nih.govmdpi.com

Creation of Hybrid Molecules: Combining the 2-iminopiperidine core with other known pharmacologically active fragments to potentially create dual-target agents or compounds with novel mechanisms of action.

Stereoselective Synthesis: Developing methods to produce specific stereoisomers (molecules that are mirror images of each other), as different isomers can have vastly different biological activities and potencies. mdpi.com

These efforts are crucial for optimizing the therapeutic potential of this class of compounds. A recent study on piperidine-based inhibitors highlighted how computational design and SAR led to the identification of a derivative with promising activity, demonstrating the power of this approach. nih.govnih.gov

Exploration of New Therapeutic Targets for this compound and its Analogs

While initial research may have identified a primary therapeutic target, the unique structure of this compound suggests it may interact with multiple biological pathways. Consequently, researchers are actively seeking to identify new therapeutic applications. This involves broad screening of the compound and its analogs against various biological targets to uncover new activities. nih.gov

Methods for discovering new targets include:

High-Throughput Screening (HTS): Rapidly testing a large library of compounds, including 2-iminopiperidine derivatives, against a panel of biological assays to identify "hits" for new diseases.

Phenotypic Screening: Observing the effects of compounds on cell models of disease without a preconceived notion of the target, which can reveal unexpected therapeutic potential.

Chemoproteomics: Using chemical probes derived from the 2-iminopiperidine scaffold to identify its protein binding partners within a cell, thus elucidating its mechanism of action and potential new targets.

The piperidine nucleus is a common feature in many FDA-approved drugs for a wide range of conditions, including neuropsychiatric disorders and cancer, which supports the rationale for exploring diverse therapeutic avenues for its derivatives. nih.govnih.gov

Advanced Delivery Systems for this compound in Therapeutic Contexts

Optimizing how a drug is delivered to its site of action is critical for maximizing its effectiveness and minimizing side effects. Researchers are investigating advanced drug delivery systems (DDS) to improve the pharmaceutical properties of this compound. alameed.edu.iqnih.gov The goal is to enhance stability, solubility, and bioavailability, and to enable targeted or controlled release. unipd.it

Promising drug delivery technologies being explored include:

Nanoparticle-based Systems: Encapsulating the drug in nanocarriers like liposomes, polymeric nanoparticles, or solid lipid nanoparticles can protect it from degradation, improve its transport across biological barriers, and allow for targeted delivery to specific tissues or cells. nih.govacs.orgmdpi.com

Hydrogels: These polymer networks can be loaded with the drug and designed to release it in a controlled manner over an extended period, which is particularly useful for localized treatments. nih.govimrpress.com

Prodrugs: Chemically modifying the 2-iminopiperidine molecule into an inactive form (a prodrug) that is converted into the active drug within the body. This can overcome issues like poor absorption or rapid metabolism.

These advanced formulations aim to translate the promising activity of 2-iminopiperidine derivatives into more effective therapeutic products. nih.gov

| Delivery System | Mechanism | Potential Advantages |

| Nanoparticles (e.g., Liposomes, Polymeric) | Encapsulation of the drug in nano-sized carriers. | Improved stability, targeted delivery, controlled release, ability to cross biological barriers. acs.orgmdpi.com |

| Hydrogels | Drug is loaded into a three-dimensional polymer network. | Sustained and localized drug release, biocompatibility. imrpress.com |

| Prodrugs | An inactive precursor is chemically converted to the active drug in the body. | Enhanced absorption, distribution, metabolism, and excretion (ADME) properties. |

Integration of Artificial Intelligence and Machine Learning in 2-Iminopiperidine Research for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern medicinal chemistry, offering the potential to dramatically accelerate the discovery and optimization of new drugs. nih.govmdpi.com In the field of 2-iminopiperidine research, these computational approaches are being integrated across the discovery pipeline.

Key applications of AI/ML include:

Predictive Modeling: AI algorithms can be trained on large datasets to predict the biological activity, physicochemical properties, and potential toxicity of novel 2-iminopiperidine derivatives before they are synthesized. astrazeneca.comnih.govmdpi.com This allows researchers to prioritize the most promising candidates for laboratory testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, creating novel 2-iminopiperidine analogs optimized for a specific target. nih.gov

Target Identification and Validation: AI can analyze complex biological data (genomics, proteomics) to identify and validate new therapeutic targets for which 2-iminopiperidine derivatives might be effective. nih.govmdpi.com

Structure Prediction: Tools like AlphaFold can predict the 3D structure of target proteins, which is crucial for structure-based drug design and understanding how a drug like a 2-iminopiperidine derivative will bind. mdpi.commdpi.com

| AI/ML Application | Description | Impact on 2-Iminopiperidine Research |

| Predictive Modeling | Using algorithms to forecast the properties (e.g., activity, toxicity) of unsynthesized molecules. | Prioritizes which derivatives to synthesize, saving time and resources. astrazeneca.comnih.gov |

| Generative Design | Creating novel molecular structures computationally based on a set of desired parameters. | Accelerates the design of optimized lead compounds with enhanced efficacy and safety profiles. |

| Target Identification | Analyzing large-scale biological data to uncover new protein targets for existing or novel compounds. | Expands the potential therapeutic indications for the 2-iminopiperidine scaffold. nih.gov |

| Computational Chemistry | Employing methods like molecular docking and dynamics simulations to model drug-target interactions. | Provides insights into binding mechanisms and guides rational drug design. nih.govnih.govmdpi.com |

Q & A

Q. What are the recommended methods for synthesizing 2-Iminopiperidine hydrochloride in a laboratory setting?

- Methodological Answer : A common synthesis involves refluxing 2-iminopiperidine with ethyl 2-cyclohexanone carboxylate in the presence of glacial acetic acid under nitrogen for 20 hours. Post-reaction, the mixture is partitioned between methylene chloride and basified water (e.g., using ammonium hydroxide). The organic layer is washed, dried (Na₂SO₄), and evaporated. Crystallization from ether yields the product. Key considerations include maintaining anhydrous conditions, controlling reflux temperature, and verifying product identity via TLC and IR spectroscopy . For reproducibility, document reaction parameters (e.g., molar ratios, solvent purity) as per journal guidelines .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Identity: Use IR spectroscopy to confirm functional groups (e.g., imine stretch ~1650 cm⁻¹) and TLC for comparative analysis against reference standards. Purity: Perform elemental analysis (C, H, N) to match calculated vs. experimental values (e.g., C: 70.56%, H: 7.90%, N: 13.71% ). Supplement with HPLC (≥95% purity) and ¹H/¹³C NMR to resolve structural ambiguities. For novel derivatives, provide full spectral data and purity certificates in supplementary materials .

Q. What analytical techniques are effective for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (207 nm) is optimal. Use a C18 column and mobile phase of phosphate buffer-methanol (70:30 v/v) at 1 mL/min flow rate. Validate linearity (1–10 µg/mL), accuracy (recovery ≥98%), and precision (RSD ≤2%) per ICH guidelines. For complex samples, employ solid-phase extraction (SPE) with cation-exchange cartridges to minimize matrix interference .

Q. How should researchers ensure reproducibility when preparing stock solutions for assays?

- Methodological Answer : Dissolve the compound in anhydrous DMSO or deionized water (pH-adjusted with HCl). Aliquot into sterile vials (e.g., 25 µL at 10 mM) and store at -20°C. Avoid freeze-thaw cycles >3×. Verify concentration via UV spectrophotometry (ε at λ_max) before each experiment. Document solvent lot numbers and storage conditions in metadata .

Advanced Research Questions

Q. What considerations are critical when designing experiments to evaluate nitric oxide synthase (NOS) inhibition by this compound?

- Methodological Answer : Selectivity: Test against NOS isoforms (neuronal, inducible, endothelial) using recombinant enzymes. Determine IC₅₀ via fluorometric assays (e.g., L-arginine to L-citrulline conversion). Cellular models: Use murine splenocytes to assess Th17 differentiation inhibition (IC₅₀ ~57 nM) while monitoring Th1/Th2/Treg cell viability as controls. Include reference inhibitors (e.g., L-NAME) and validate results with siRNA knockdown .

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Compare degradation products against stress-test samples (heat, light, acidic/alkaline hydrolysis). Use mass spectrometry to identify degradation pathways (e.g., imine hydrolysis). Statistically analyze batch-to-batch variability via ANOVA and establish acceptance criteria (e.g., ≤5% degradation) .

Q. What strategies differentiate pharmacokinetic profiles of this compound from its metabolites?

- Methodological Answer : Employ LC-MS/MS with MRM transitions for parent (m/z [M+H]⁺) and putative metabolites (e.g., piperidine ring-opened products). Use radiolabeled ¹⁴C-compound in preclinical studies to track tissue distribution. Model pharmacokinetics via non-compartmental analysis (WinNonlin) with sampling at critical intervals (0.5, 1, 2, 4, 8, 24 hrs). Correlate in vitro hepatic microsomal stability (t₁/₂) with in vivo clearance rates .

Q. What challenges arise in extrapolating in vitro NOS inhibition data to in vivo therapeutic efficacy?

- Methodological Answer : Bioavailability: Assess logP (e.g., ~1.2) and solubility (>10 mg/mL in PBS) to predict absorption. Metabolic stability: Test against liver microsomes (human/rodent) to identify cytochrome P450 liabilities. In vivo validation: Use LPS-induced septic shock models (mice) to correlate plasma IL-17A reduction with NOS inhibition. Address species-specific differences in enzyme binding pockets via molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.